molecular formula C18H12F2N2O2S B2782108 2-(3,4-Difluorobenzamido)-5-phenylthiophene-3-carboxamide CAS No. 1286717-28-9

2-(3,4-Difluorobenzamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B2782108
CAS No.: 1286717-28-9
M. Wt: 358.36
InChI Key: AECHFEJIWBHCGQ-UHFFFAOYSA-N
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Description

2-(3,4-Difluorobenzamido)-5-phenylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a difluorobenzamido group and a phenyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorobenzamido)-5-phenylthiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorobenzamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

2-(3,4-Difluorobenzamido)-5-phenylthiophene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Difluorobenzamido)-5-phenylthiophene-2-carboxamide: Similar structure but with the carboxamide group at a different position on the thiophene ring.

    2-(3,4-Difluorobenzamido)-5-(4-methylphenyl)thiophene-3-carboxamide: Similar structure but with a methyl group on the phenyl ring.

    2-(3,4-Difluorobenzamido)-5-(4-chlorophenyl)thiophene-3-carboxamide: Similar structure but with a chlorine atom on the phenyl ring.

Uniqueness

2-(3,4-Difluorobenzamido)-5-phenylthiophene-3-carboxamide is unique due to the specific positioning of the difluorobenzamido and phenyl groups on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the difluorobenzamido group can enhance the compound’s stability and binding affinity to target proteins, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(3,4-difluorobenzoyl)amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N2O2S/c19-13-7-6-11(8-14(13)20)17(24)22-18-12(16(21)23)9-15(25-18)10-4-2-1-3-5-10/h1-9H,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECHFEJIWBHCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC(=C(C=C3)F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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